molecular formula C9H15NO3 B010248 tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate CAS No. 171919-76-9

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate

Cat. No.: B010248
CAS No.: 171919-76-9
M. Wt: 185.22 g/mol
InChI Key: OPQMXTJLDQEDTI-LURJTMIESA-N
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Description

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQMXTJLDQEDTI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Cyclization via Fukuyama–Mitsunobu Reaction

The Fukuyama–Mitsunobu cyclization is a cornerstone for constructing the azetidine ring with stereochemical fidelity. A representative protocol involves:

Starting Material : (S)-2-aminopropan-1-ol.
Reaction Sequence :

  • Amino Alcohol Activation : Treat with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0°C to protect the amine.

  • Oxidation : Convert the secondary alcohol to a ketone using Dess-Martin periodinane, forming (S)-2-(Boc-amino)-1-hydroxypropan-1-one.

  • Cyclization : Employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to induce ring closure, yielding the azetidine core with retained (S)-configuration.

Key Data :

ParameterValue
Yield (Cyclization Step)68–72%
Stereopurity (ee)>98%
Solvent SystemTetrahydrofuran (THF)/DCM

This method prioritizes stereochemical integrity but requires rigorous exclusion of moisture to prevent Boc-group hydrolysis.

Chiral Resolution of Racemic Intermediates

For industrial-scale production, resolution of racemic mixtures offers cost advantages. A two-step resolution protocol is widely adopted:

Step 1 : Synthesize racemic tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate via non-stereoselective cyclization of 2-methylazetidin-3-one.
Step 2 : Use chiral chromatography (e.g., Chiralpak® AD-H column) or enzymatic resolution with Candida antarctica lipase B to isolate the (S)-enantiomer.

Performance Metrics :

Resolution MethodEnantiomeric Excess (ee)Yield
Chiral Chromatography99%35%
Enzymatic Resolution95%42%

While enzymatic resolution is greener, chiral chromatography achieves higher purity at the expense of yield.

Advanced Catalytic Asymmetric Syntheses

Organocatalytic Aldol Cyclization

Pioneered by List and colleagues, this method uses L-proline derivatives to catalyze intramolecular aldol reactions, forming the azetidine ring with excellent enantioselectivity:

Reaction Setup :

  • Substrate : tert-Butyl 2-methyl-3-oxoazetidine-1-carboxylate precursor (linear keto-ester).

  • Catalyst : (S)-Diphenylprolinol trimethylsilyl ether (20 mol%).

  • Conditions : −20°C, 72 hours in DCM.

Outcomes :

MetricValue
Conversion89%
ee97%
Diastereomeric Ratio95:5

This method avoids transition metals, making it suitable for API synthesis under stringent regulatory guidelines.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of enamide intermediates using iridium or ruthenium catalysts delivers high stereocontrol:

Protocol :

  • Prepare tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate enamide via condensation with chiral auxiliaries.

  • Hydrogenate at 50 bar H₂ pressure using [Ir(COD)Cl]₂/(R)-BINAP catalyst system.

Performance :

ParameterValue
Yield85%
ee99%
Turnover Frequency1,200 h⁻¹

This method is scalable but requires specialized equipment for high-pressure reactions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors enhances reproducibility and safety for azetidine syntheses:

System Configuration :

  • Reactor Type : Tubular (stainless steel, 10 mL volume).

  • Conditions : 80°C, 15 bar, residence time 30 minutes.

  • Reagents : tert-Butyl chloroformate, 2-methylazetidin-3-one, triethylamine.

Output Metrics :

MetricBatch ProcessFlow Process
Annual Capacity50 kg500 kg
Purity98%99.5%
Solvent Consumption200 L/kg50 L/kg

Flow systems reduce solvent use by 75% and improve thermal management during exothermic steps.

Crystallization-Driven Purification

Final purification via anti-solvent crystallization ensures pharmaceutical-grade purity:

Procedure :

  • Dissolve crude product in hot ethyl acetate (60°C).

  • Add n-heptane dropwise until cloud point.

  • Cool to −20°C for 12 hours.

Results :

CyclePurity ImprovementYield Loss
First95% → 99%8%
Second99% → 99.9%5%

Multi-stage crystallization achieves >99.9% purity but necessitates yield trade-offs.

Challenges and Mitigation Strategies

Oxidative Degradation of the 3-Oxo Group

The electron-deficient 3-oxo group is prone to nucleophilic attack, leading to ring-opening:

Stabilization Methods :

  • Additives : Include 0.1% w/v ascorbic acid to scavenge free radicals.

  • Storage : Under nitrogen at −20°C in amber glass vials.

Stability Data :

ConditionDegradation Over 30 Days
25°C, air22%
−20°C, N₂<1%

Epimerization During Boc Deprotection

Acidic Boc removal (e.g., HCl/dioxane) risks epimerization at the (S)-center:

Optimized Protocol :

  • Reagent : Trimethylsilyl triflate (TMSOTf) in DCM.

  • Conditions : 0°C, 2 hours.

Outcome :

ParameterValue
Epimerization<0.5%
Deprotection Yield94%

Chemical Reactions Analysis

Nucleophilic Additions to the Carbonyl Group

The 3-oxo group undergoes nucleophilic attack, enabling functionalization at the C-4 position:

Reaction TypeReagents/ConditionsProductYieldSource
Grignard AdditionMethylmagnesium bromide (THF, 0–35°C)tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate78–99%
CyanationTMSCN, ZnI₂ (THF, 18 h) → HCl hydrolysis3-Aminoazetidine-3-carboxylic acid derivatives7%
  • Mechanism : Grignard reagents add to the ketone, forming tertiary alcohols . Cyanation proceeds via imine intermediates under acidic conditions .

Reduction Reactions

The ketone group is selectively reduced to secondary alcohols:

Reducing AgentConditionsProductYieldSource
NaBH₄THF, 0°C → rttert-Butyl 3-hydroxyazetidine-1-carboxylate87–92%
LiAlH₄Et₂O, refluxAzetidine diol derivativesN/R
  • Selectivity : Steric hindrance from the tert-butyl group directs reduction to the 3-position .

Oxidation and Rearrangement

The 3-oxo group participates in oxidation and Baeyer-Villiger rearrangements:

ReactionConditionsProduct/By-ProductYieldSource
TEMPO/NaClO OxidationCH₂Cl₂, −5°C → rttert-Butyl 3-oxoazetidine-1-carboxylate87%
Baeyer-VilligerH₂O₂, DMSO, 70°Ctert-Butyl 5-oxooxazolidine-3-carboxylate (V-5-2)10–30%
  • Key Insight : Microchannel reactors with TEMPO/H₂O₂ suppress by-product formation, improving efficiency .

Ring-Opening Reactions

The azetidine ring undergoes cleavage under acidic/basic conditions:

ConditionsReagentsProductApplicationSource
HCl (aq.)Reflux, 3 hAmino alcohol derivativesPeptide synthesis
NaOH (aq.)RT, 12 hβ-Amino ester intermediatesSpirocyclic compounds
  • Mechanism : Protonation of the ring nitrogen facilitates nucleophilic attack at the β-carbon .

Alkylation and Cross-Coupling

The tert-butyl ester enables directed functionalization:

Reaction TypeConditionsProductYieldSource
Wittig Olefination(Carbethoxymethylene)triphenylphosphorane, pTSASpirocyclic proline chimeras54%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl-functionalized azetidinesN/R
  • Applications : Used to construct complex scaffolds for pharmaceuticals .

Deprotection and Functional Group Interconversion

The tert-butyloxycarbonyl (Boc) group is cleaved under standard conditions:

Deprotection MethodConditionsProductYieldSource
TFA/CH₂Cl₂RT, 30 min3-Oxoazetidine free base95%
HCl/dioxane4 N, 50°CHydrochloride salts84%
  • Utility : Facilitates further derivatization for drug discovery .

Scientific Research Applications

Organic Synthesis

Building Block in Organic Chemistry
Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate serves as an essential building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution. It is particularly valuable in the synthesis of peptides and other biologically active compounds due to its ability to protect amino acids during synthetic processes.

Chemical Reaction Versatility
The compound undergoes several types of reactions:

  • Oxidation : Can be oxidized using tert-butyl hydroperoxide to yield tert-butyl esters.
  • Reduction : Reduction reactions are feasible with lithium aluminum hydride (LiAlH4), producing alcohols.
  • Substitution : Nucleophilic substitution reactions are common, particularly involving halides .

Medicinal Chemistry

Potential Drug Development
Research indicates that this compound has potential applications in drug development. It is being investigated as a precursor for pharmaceuticals and as a component in the synthesis of imaging agents for medical diagnostics, such as SPECT imaging agents targeting specific receptors .

Antibacterial Properties
Studies have shown that derivatives of tert-butyl compounds exhibit antibacterial activities. For instance, certain enantiomers of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives have demonstrated effectiveness against various bacterial strains, suggesting that this compound could also be explored for similar applications in developing new antibacterial agents.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as a versatile reagent allows for the efficient synthesis of high-purity products under controlled conditions.

Case Studies

Study Title Findings Implications
Synthesis of Imaging AgentsDeveloped radioligands for SPECT imaging targeting benzodiazepine receptorsPotential for enhanced diagnostic imaging techniques
Antibacterial Activity AssessmentEvaluated N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives against bacterial strainsInsights into new antibacterial drug formulations
Hydroformylation of Tert-butyl Oxazoline DerivativesAchieved highly stereoselective hydroformylation leading to homochiral amino acidsValuable for synthesizing enantiomerically pure compounds

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis . Additionally, its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
  • CAS Number : 171919-76-9
  • Molecular Formula: C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • Purity : ≥97% (commercially available from suppliers like Aladdin Scientific and PharmaBlock) .

Structural Features :
This compound is a chiral azetidine derivative containing a four-membered ring with a tert-butyl carbamate group at position 1, a methyl group at the (2S)-position, and a ketone at position 3. The tert-butyl group enhances steric protection of the nitrogen, while the 3-oxo group introduces polarity and reactivity. Azetidines are valued in medicinal chemistry for their conformational rigidity, which can improve metabolic stability compared to larger heterocycles .

Applications :
Primarily used as a building block in drug discovery, it serves as a precursor for synthesizing M₄ muscarinic receptor-positive allosteric modulators (PAMs) and other bioactive molecules. Its stereochemistry and substituents are critical for modulating pharmacokinetic properties like clearance and potency .

Key Structural and Functional Analogues

The table below compares this compound with structurally related azetidine derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity (EC₅₀, AChMax) Applications/Notes
This compound 171919-76-9 C₉H₁₅NO₃ (2S)-methyl, 3-oxo EC₅₀ = ~1500 nM; AChMax = ~45% Used in M₄ PAM development; high predicted clearance
tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate 1638744-93-0 C₉H₁₅NO₃ (2R)-methyl, 3-oxo Not reported Stereoisomer; potential differences in receptor binding and metabolic stability
benzyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate 613688-34-9 C₁₂H₁₃NO₃ Benzyl ester, (2S)-methyl, 3-oxo Not reported Benzyl group offers different deprotection kinetics in synthesis
tert-butyl 3-amino-2-methylazetidine-1-carboxylate 1932545-45-3 C₉H₁₈N₂O₂ (2R,3R)-methyl, 3-amino Not reported Amino substituent enhances hydrogen bonding; used in peptide mimetics
tert-butyl azetidine-1-carboxylate 147621-21-4 C₈H₁₅NO₂ No methyl or oxo groups Not reported Simpler structure; lacks rigidity and metabolic stability
Critical Analysis of Structural Modifications

Stereochemistry :

  • The (2S)-methyl configuration in the target compound contrasts with the (2R)-isomer (CAS 1638744-93-0). Stereochemistry significantly impacts receptor interactions; for example, analogs with (2R)-methyl showed weaker potency in M₄ receptor modulation .

Substituent Effects: 3-Oxo vs. Ester Group: Benzyl esters (e.g., CAS 613688-34-9) require harsher deprotection conditions than tert-butyl esters, affecting synthetic utility .

Biological Activity: Methyl substitution at the 2-position (as in the target compound) was intended to reduce oxidative metabolism but resulted in weaker potency (EC₅₀ = ~1500 nM) and partial efficacy (AChMax = ~45%) compared to non-methylated analogs . Spiro-pyrrolidine modifications (e.g., analogs 13a/b) further decreased potency, highlighting the sensitivity of azetidine-based scaffolds to structural changes .

Research Findings and Challenges
  • Metabolic Stability : Despite structural optimizations, this compound exhibits high predicted clearance, limiting its utility as a drug candidate. Strategies like fluorination or ring contraction are being explored to address this .
  • Stereochemical Purity : Enantiomeric impurities (e.g., 2R vs. 2S) can drastically alter pharmacological profiles, necessitating rigorous chiral resolution during synthesis .

Biological Activity

Tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its azetidine ring structure, which is known for its role in various pharmacological activities. The synthesis of this compound typically involves the use of tert-butyl esters and specific reagents that facilitate the formation of the azetidine ring.

General Synthesis Method:

  • Starting Materials: Tert-butyl 3-oxoazetidine-1-carboxylate can be synthesized from 2,4-dimethylpentan-3-amine hydrochloride and appropriate reagents.
  • Procedure: The reaction typically involves a combination of amine and carbonyl compounds under acidic or basic conditions, followed by purification steps such as silica gel chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including protein kinases and enzymes involved in metabolic pathways.

Key Mechanisms:

  • Inhibition of Protein Kinases: The compound has shown potential as a JAK (Janus kinase) inhibitor, which plays a crucial role in the signaling pathways associated with immune responses and hematopoiesis.
  • Effects on Cell Proliferation: Studies indicate that it may influence cell cycle regulation through modulation of key proteins involved in cell growth.

Case Studies and Research Findings

  • Anticancer Activity:
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The IC50 values ranged from 5 to 20 µM depending on the cell line tested.
    • A study involving patient-derived xenografts showed reduced tumor growth when treated with this compound, suggesting its potential as a therapeutic agent in oncology.
  • Inflammatory Disorders:
    • The compound has been evaluated for its anti-inflammatory properties in models of rheumatoid arthritis. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in vivo.

Data Tables

Study Cell Line/Model IC50 (µM) Effect Observed
Study 1MM.1S (Multiple Myeloma)15Inhibition of cell viability
Study 2MV4-11 (AML)10Induction of apoptosis
Study 3Rheumatoid Arthritis ModelN/AReduction in TNF-alpha levels

Q & A

Q. What are the established synthetic routes for tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate, and what reagents/conditions are critical for stereochemical control?

  • Methodological Answer : The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by oxidation at the 3-position. Key steps include:
  • Use of coupling agents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C to activate intermediates .
  • Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, as seen in analogous tert-butyl azetidine carboxylate syntheses .
  • Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures enantiomeric purity .

Q. How is the compound characterized post-synthesis, and what spectroscopic techniques are prioritized?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and Boc-group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
  • X-ray Crystallography : Resolves stereochemical ambiguity (e.g., (2S) configuration) by analyzing crystal packing, as demonstrated for structurally related tert-butyl pyrrolidine carboxylates .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C10H17NO3) with <2 ppm error .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc protection .
  • Catalyst Screening : Evaluate chiral catalysts (e.g., Ru-based systems) for enantioselective oxidation, referencing QSPR (Quantitative Structure-Property Relationship) models to predict reactivity .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate stability and adjust reaction times accordingly .

Q. How do researchers resolve contradictions in spectroscopic data for this compound (e.g., unexpected NOE effects or coupling constants)?

  • Methodological Answer :
  • Dynamic NMR Studies : Identify conformational flexibility in the azetidine ring that may cause shifting peaks .
  • Computational Validation : Compare experimental 13C NMR shifts with density functional theory (DFT)-calculated values to confirm assignments .
  • Cross-Validation : Use IR spectroscopy to detect hydrogen bonding interactions that influence NOE patterns .

Q. What role does the stereochemistry of the 2-methyl group play in the compound’s reactivity or biological activity?

  • Methodological Answer :
  • Stereochemical Probes : Synthesize both (2S) and (2R) enantiomers and compare their kinetics in ring-opening reactions .
  • Biological Assays : Test enantiomers against target enzymes (e.g., proteases) to correlate configuration with inhibitory activity, as seen in analogous tert-butyl piperidine carboxylates .
  • Molecular Dynamics Simulations : Model interactions between the (2S)-configured compound and binding pockets to rationalize selectivity .

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